molecular formula C19H17ClFN3O2S B2814432 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea CAS No. 1208385-54-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea

Cat. No.: B2814432
CAS No.: 1208385-54-9
M. Wt: 405.87
InChI Key: VDJXZJJMZSPFQH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a fluorinated phenyl group, and a thiazolyl ethyl urea moiety

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Coupling with the Chloromethoxyphenyl Group: The chloromethoxyphenyl group can be coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and chemical properties.

    1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)urea: The presence of a bromophenyl group instead of a fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.

    1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)urea: The methylphenyl group introduces different steric and electronic effects, potentially altering the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2S/c1-26-17-7-4-13(20)10-16(17)24-19(25)22-9-8-15-11-27-18(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJXZJJMZSPFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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